molecular formula C9H9N3O2 B1526468 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1339529-36-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B1526468
CAS No.: 1339529-36-0
M. Wt: 191.19 g/mol
InChI Key: RMHVKUAVGSFBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid ( 1339529-36-0) is a high-purity chemical compound supplied for research applications. With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this pyrazolopyridine derivative is part of a significant class of heterocyclic compounds known for their structural resemblance to purine bases, which makes them highly valuable in medicinal chemistry and drug discovery . The compound features a dimethyl-substituted pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 6-position, providing a versatile handle for further synthetic modification and derivatization . Researchers utilize this scaffold primarily in biomedical research, particularly in the development of tyrosine kinase inhibitors (TKI) and other therapeutic agents . The structural architecture of the 1H-pyrazolo[3,4-b]pyridine system allows for aromatic circulation in both rings, contributing to enhanced stability and making it a privileged structure in pharmaceutical development . Analysis of scientific literature reveals that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, with more than 5,500 references and 2,400 patents underscoring their significant research importance . This specific carboxylic acid-functionalized derivative serves as a key synthetic intermediate for constructing more complex molecules with potential biological activity. The compound is provided with documented quality specifications and is intended for research purposes only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-6-3-4-7(9(13)14)10-8(6)12(2)11-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVKUAVGSFBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS No. 1339529-36-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrazolo[3,4-b]pyridines, which have been studied for various therapeutic applications including antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. The structural features include a pyrazole ring fused to a pyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
CAS Number1339529-36-0
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiviral activities. A study highlighted the effectiveness of certain derivatives against the tobacco mosaic virus (TMV), showcasing higher antiviral activities than conventional agents at specific concentrations . In particular, compounds related to the pyrazolo framework have been identified as promising candidates for developing new antiviral drugs.

Anticancer Activity

The compound has also shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, one derivative exhibited an IC₅₀ value of 0.36 µM against CDK2 and showed remarkable selectivity over CDK9 by a factor of 265 . This selectivity is advantageous for minimizing side effects in cancer therapy.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound may possess anti-inflammatory effects. The mechanism is thought to involve the modulation of inflammatory pathways, although specific studies detailing these effects remain limited.

Study on Antiviral Activity

A recent investigation into the antiviral properties of various pyrazolo derivatives found that certain compounds significantly inhibited viral replication in vitro. For instance, one study reported that a related compound demonstrated a curative activity of approximately 56% against TMV at a concentration of 500 µg/mL . This highlights the potential of these compounds as effective antiviral agents.

Study on Anticancer Activity

In another study focusing on anticancer effects, researchers evaluated the impact of several pyrazolo derivatives on human tumor cell lines such as HeLa and HCT116. The results indicated substantial inhibition of cell proliferation with some compounds achieving IC₅₀ values in the low micromolar range . This suggests that modifications to the pyrazolo structure can enhance therapeutic efficacy against cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
DMPC has been studied for its potential anticancer properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant activity against various cancer cell lines. For instance, studies have shown that certain modifications of DMPC can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects:
The compound has also been investigated for neuroprotective effects. Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties:
Recent studies have highlighted the antimicrobial properties of DMPC and its derivatives. These compounds have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .

Material Science

Polymer Synthesis:
DMPC can be utilized in the synthesis of novel polymers. Its chemical structure allows it to act as a monomer or crosslinking agent in the preparation of polymeric materials with enhanced thermal stability and mechanical properties. These materials are useful in various applications including coatings, adhesives, and composites .

Nanomaterials:
The incorporation of DMPC into nanomaterials has been explored to enhance their functional properties. For example, DMPC-modified nanoparticles have shown improved drug delivery capabilities due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Biochemical Tools

Enzyme Inhibition Studies:
DMPC serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structural characteristics make it suitable for designing inhibitors that can modulate enzyme activity in metabolic pathways relevant to various diseases .

Fluorescent Probes:
The compound has potential as a fluorescent probe in biological imaging. Its ability to interact with biomolecules can be harnessed for tracking cellular processes in real-time, providing insights into cellular functions and disease mechanisms .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDMPC derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
Study 2NeuroprotectionDMPC demonstrated significant protection against hydrogen peroxide-induced cell death in neuronal cultures .
Study 3Antimicrobial ActivityDMPC exhibited bactericidal effects against MRSA strains with MIC values comparable to conventional antibiotics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and ring saturation. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid -CH₃ (1,3), -COOH (6) C₉H₉N₃O₂ 179.19 High hydrophilicity; compact structure with dual methyl groups.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid -CH₃ (3), -Ph (1), -COOH (6) C₁₄H₁₁N₃O₂ 253.25 Phenyl group enhances π-π interactions; increased lipophilicity.
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid -CH₂CH₃ (1), -Ph (6), -COOH (4) C₁₅H₁₃N₃O₂ 267.28 Carboxylic acid at position 4; altered electronic distribution.
4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid -CH₃ (4), =O (3), -COOH (6) C₈H₇N₃O₃ 193.16 Ketone group introduces hydrogen bonding potential; partial saturation.
3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4′-bipiperidin]-1′-yl)-... Cyclobutyl (3), -F (Ph), -COOH (6) C₂₅H₂₈FN₅O₃ 477.52 Fluorine enhances potency; bipiperidinyl group improves membrane permeability.

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid group improves aqueous solubility, but methyl substituents reduce it slightly. 1-Ethyl-6-phenyl analog () is sparingly soluble in chloroform and methanol due to its larger aromatic system. Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit balanced solubility for pharmacokinetic optimization .
  • pKa and Stability :

    • The dihydro derivative () has a predicted pKa of ~1.12, making it more acidic than the target compound .
    • Cyclopropane-containing analogs () may display enhanced metabolic stability due to reduced ring strain .

Preparation Methods

General Synthetic Strategy: Formation of Pyrazolo[3,4-b]pyridine Core

The core pyrazolo[3,4-b]pyridine framework is typically synthesized by cyclization reactions involving pyrazole derivatives and suitable electrophilic partners that facilitate pyridine ring formation.

  • Starting Material: 3-aminopyrazole or its derivatives, which act as 1,3-NCC-dinucleophiles.
  • Electrophilic Partner: 1,3-CCC-biselectrophiles such as dicarbonyl compounds or derivatives.
  • Mechanism: The amino group (-NH2) and the β-position sp^2 carbon on 3-aminopyrazole attack carbonyl groups of the electrophile sequentially, leading to ring closure and dehydration to form the fused pyrazolo[3,4-b]pyridine system.

This approach is adaptable to various dicarbonyl compounds, enabling the introduction of substituents like methyl groups at specific positions.

Specific Preparation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Intermediate

A key intermediate in the synthesis is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be synthesized via the following industrially relevant method:

Step Reagents & Conditions Description
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110–120°C for 4 hours; then cool and distill under reduced pressure Formation of compound A (a key intermediate) with ~98.5% purity
2 Methylhydrazine aqueous solution (40%), toluene, sodium hydroxide; stir at 8–20°C for 1 hour; separate layers Conversion of compound A to compound B in organic phase
3 Compound B solution heated to 85–90°C; add 15% hydrochloric acid slowly; stir, centrifuge, dry Final isolation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ~98.9% purity
  • Yields: Industrial scale example yields approximately 649 kg from initial reagents.
  • Characterization: ^1H NMR (DMSO-d6) shows characteristic peaks at 12.10 ppm (acidic proton), 8.09 ppm (aromatic), 3.77 ppm (methyl), and 2.14 ppm (methyl).

Construction of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

Building on the pyrazole intermediate, the pyridine ring is formed by cyclization with suitable electrophiles, often dicarbonyl compounds, under controlled conditions:

  • Cyclization: The pyrazole intermediate reacts with a 1,3-biselectrophile, leading to ring closure and formation of the pyrazolo[3,4-b]pyridine skeleton.
  • Substituent Introduction: Methyl groups at positions 1 and 3 are typically introduced via methylation of pyrazole nitrogen atoms or through methyl-substituted starting materials.
  • Carboxylation: The carboxylic acid group at position 6 is introduced either by using carboxylated starting materials or by selective oxidation/carboxylation post-cyclization.

Alternative Synthetic Routes and Catalysis

  • Condensation Reactions: Condensation of substituted 5-aminopyrazoles with aromatic aldehydes or ketones under reflux in polar solvents (ethanol, DMF) can yield pyrazolo[3,4-b]pyridine derivatives. Acidic or basic catalysis facilitates cyclization and ring closure.
  • Catalysts: Copper iodide complexed with o-phenanthroline has been reported to catalyze similar cyclizations under mild conditions with high yields.
  • Solid-Supported Catalysis: KF-alumina catalysis has been employed for condensation reactions involving pyrazolones and aryl-oxoketene dithioacetals to yield pyrazolo[3,4-b]pyridines.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 80–120°C for cyclization; 8–20°C for intermediate reactions Controlled to favor desired ring closure and avoid side reactions
Solvent Ethanol, DMF, toluene, water mixtures Solvent choice affects solubility and reaction rate
pH Acidic (HCl) for final isolation; basic (NaOH) for intermediate steps pH control critical for selective reactions and product stability
Reaction Time 1–4 hours depending on step Optimized for maximum yield and purity
Purification Centrifugation, drying, silica gel chromatography Ensures high purity for analytical and application purposes

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring formation.
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation consistent with the target compound.
  • Infrared Spectroscopy (IR): Identifies characteristic carboxylic acid C=O stretching (~1700 cm⁻¹) and heterocyclic N-H vibrations.
  • Chromatography: Silica gel chromatography used for purification and separation of isomers or side products.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Product/Intermediate Yield/Purity
1 Formation of pyrazole intermediate Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 110–120°C, 4 h, reduced pressure distillation Compound A (pyrazole precursor) ~98.5% purity
2 Hydrazine condensation Methylhydrazine (40%), NaOH, toluene 8–20°C, 1 h, layering Compound B (pyrazole derivative) -
3 Acidification and isolation HCl (15%), heating to 85–90°C Stirring, centrifugation, drying 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ~98.9% purity
4 Cyclization to pyrazolo[3,4-b]pyridine 3-aminopyrazole derivative + dicarbonyl compound Reflux in ethanol/DMF, acid/base catalysis 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core High yield (varies)
5 Carboxylation CO2 or formic acid under specific conditions Variable This compound -

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-3-methylpyrazole with pyruvic acid and aromatic aldehydes under acidic conditions (e.g., acetic acid) with conventional heating or microwave irradiation. This method yields pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives in 54–75% yields . Optimization of solvent (DMF vs. acetic acid) and reaction time (30 minutes to 5 hours) can improve selectivity and reduce byproducts like dihydro analogs .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC to assess purity and detect intermediates. Computational tools (e.g., collision cross-section predictions) may supplement experimental data for physicochemical property analysis .

Q. How do substituents like methyl groups influence its physicochemical properties?

The 1,3-dimethyl groups enhance lipophilicity and metabolic stability compared to non-methylated analogs. The carboxylic acid moiety increases polarity, affecting solubility in aqueous buffers. Substituent effects can be quantified via logP measurements and solubility assays in PBS (pH 7.4) .

Advanced Research Questions

Q. How can chemoselectivity be controlled in pyrazolo[3,4-b]pyridine synthesis to avoid dihydro byproducts?

Dihydro analogs form under milder conditions (e.g., acetic acid, shorter reaction times). To favor fully aromatic heterocycles, use polar aprotic solvents (DMF) and extended heating. Microwave-assisted synthesis (100–120°C, 30 minutes) improves yields of the target product by promoting dehydration .

Q. What mechanistic insights explain the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids in multicomponent reactions?

The reaction proceeds via a Knoevenagel condensation between pyruvic acid and aldehydes, followed by cyclization with 5-aminopyrazoles. Density functional theory (DFT) studies suggest that electron-withdrawing substituents on aldehydes accelerate imine formation, while steric hindrance from bulky groups may redirect the pathway to alternative products .

Q. How can computational modeling predict the bioactivity of derivatives?

Molecular docking simulations (e.g., AutoDock Vina) against targets like mTOR or p70S6K kinases reveal binding affinities. Quantitative structure-activity relationship (QSAR) models trained on anti-proliferative data (e.g., IC₅₀ values from prostate cancer cell lines) can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported anti-proliferative activity across studies?

Discrepancies often arise from divergent assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using:

  • Dose-response curves (0.1–100 µM) in multiple cell lines (e.g., PC-3, LNCaP).
  • Mechanistic validation via Western blotting for autophagy markers (LC3-II) or kinase inhibition (phospho-p70S6K) .

Methodological Considerations

Table 1: Key Synthetic Parameters and Outcomes

ConditionYield (%)ByproductsReference
Acetic acid, Δ, 5 h54–75Dihydro analogs
DMF, microwave, 30 min68–75Minimal
Acetic acid, Δ, 2 h40–50Oxidized derivatives

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Cell LineReference
6-Trifluoromethyl analogmTOR/p70S6K0.8PC-3
4-Aryl-substitutedAutophagy1.2LNCaP

Key Recommendations

  • Prioritize microwave-assisted synthesis for higher yields and purity.
  • Use orthogonal analytical methods (NMR, HRMS) to resolve structural ambiguities.
  • Validate bioactivity in ≥2 cell lines with mechanistic follow-up (e.g., Western blotting).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.